molecular formula C20H23ClN2O5S B501670 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine CAS No. 838880-72-1

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine

Cat. No. B501670
CAS RN: 838880-72-1
M. Wt: 438.9g/mol
InChI Key: KBKHFLIOUZWFOY-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine, also known as BDDP, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. BDDP is a piperazine derivative with a molecular formula of C20H23ClN2O5S and a molecular weight of 448.93 g/mol.

Scientific Research Applications

Metabolic Pathway Elucidation

The study by Hvenegaard et al. (2012) focused on the metabolic pathways of a novel antidepressant, highlighting the involvement of cytochrome P450 enzymes in its oxidative metabolism. This research provides insights into the drug's biotransformation, crucial for understanding its pharmacokinetics and potential interactions with other medications (Hvenegaard et al., 2012).

Antimicrobial Activity

Bektaş et al. (2010) synthesized novel triazole derivatives, including compounds related to the specified chemical structure, and evaluated their antimicrobial properties. Some of these compounds showed good to moderate activity against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2010).

Structural Analysis and Computational Studies

Kumara et al. (2017) conducted crystal structure studies and density functional theory (DFT) calculations on novel piperazine derivatives. These studies help understand the molecular conformation and reactivity, which are essential for rational drug design and molecular engineering (Kumara et al., 2017).

Receptor Antagonism

Research by Yoon et al. (2008) explored the synthesis and evaluation of piperazine derivatives as 5-HT7 receptor antagonists. Identifying compounds with selective receptor antagonism can contribute to the development of targeted therapies for various neurological and psychiatric disorders (Yoon et al., 2008).

Prokinetic Agent Development

Sonda et al. (2004) synthesized benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists with potential as prokinetic agents. This research is significant for developing treatments for gastrointestinal motility disorders (Sonda et al., 2004).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(5-chloro-2-ethoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5S/c1-2-26-18-6-4-16(21)12-20(18)29(24,25)23-9-7-22(8-10-23)13-15-3-5-17-19(11-15)28-14-27-17/h3-6,11-12H,2,7-10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKHFLIOUZWFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101137665
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

838880-72-1
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=838880-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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